
3-Methoxy-1-(pyridin-3-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-1-(pyridin-3-yl)propan-1-amine: is an organic compound that features a methoxy group, a pyridine ring, and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1-(pyridin-3-yl)propan-1-amine typically involves the reaction of 3-pyridinecarboxaldehyde with methoxyamine hydrochloride in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: 3-Methoxy-1-(pyridin-3-yl)propanal or 3-Methoxy-1-(pyridin-3-yl)propanoic acid.
Reduction: 3-Methoxy-1-(piperidin-3-yl)propan-1-amine.
Substitution: Various N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and complex organic molecules .
Biology: In biological research, it is used to study the interactions of amine-containing compounds with biological targets, such as enzymes and receptors.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Methoxy-1-(pyridin-3-yl)propan-1-amine involves its interaction with biological targets such as enzymes and receptors. The methoxy group and the amine group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting or modulating their activity .
Comparaison Avec Des Composés Similaires
3-Pyridin-3-ylpropan-1-amine: Lacks the methoxy group, which may affect its reactivity and interactions.
3-Methoxy-1-(pyridin-2-yl)propan-1-amine: Similar structure but with the pyridine ring at a different position, which can influence its chemical properties and biological activity.
Uniqueness: The presence of both the methoxy group and the pyridine ring in 3-Methoxy-1-(pyridin-3-yl)propan-1-amine makes it unique in terms of its reactivity and potential applications. The methoxy group can participate in various chemical reactions, while the pyridine ring can interact with biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H14N2O |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
3-methoxy-1-pyridin-3-ylpropan-1-amine |
InChI |
InChI=1S/C9H14N2O/c1-12-6-4-9(10)8-3-2-5-11-7-8/h2-3,5,7,9H,4,6,10H2,1H3 |
Clé InChI |
PKZBBYAWXPEBFM-UHFFFAOYSA-N |
SMILES canonique |
COCCC(C1=CN=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)bicyclo[3.1.0]hexane](/img/structure/B12941195.png)
![5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B12941202.png)

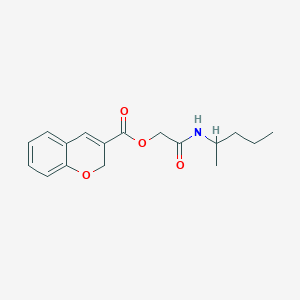
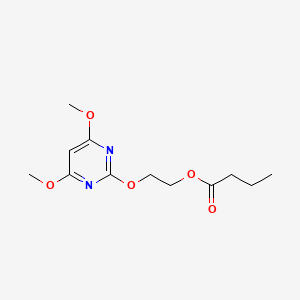
![(3Z)-3-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B12941227.png)
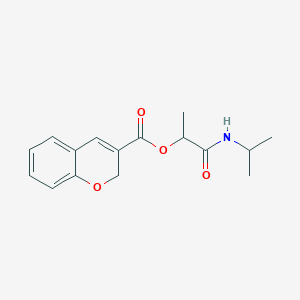
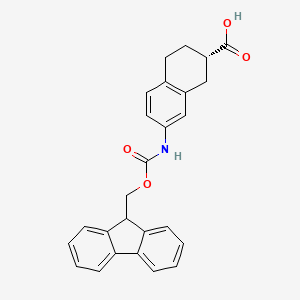
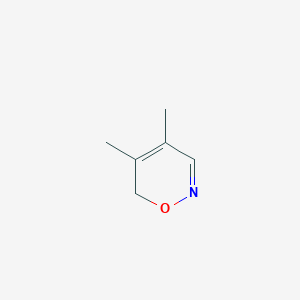
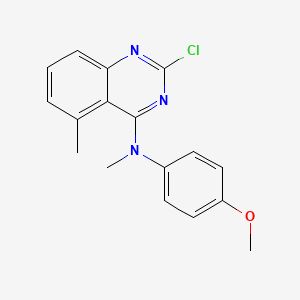

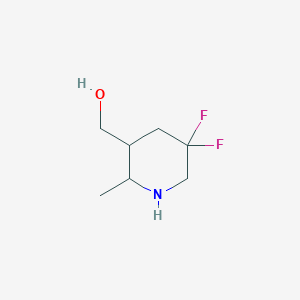
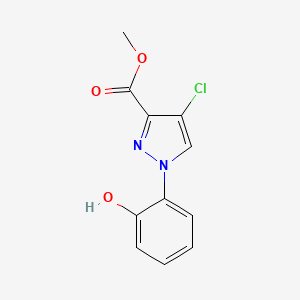
![6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione](/img/structure/B12941258.png)
